molecular formula C17H12Cl2N2O3 B5670953 N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE

N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE

Cat. No.: B5670953
M. Wt: 363.2 g/mol
InChI Key: ROGXRUVPAVRGDC-UHFFFAOYSA-N
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Description

N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzoyl chloride and an appropriate amine.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the isoindole moiety and the dichlorophenyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
  • N-(2,6-Dichlorophenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide

Uniqueness

N-(2,6-DICHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is unique due to its specific structural features, such as the combination of the dichlorophenyl group and the isoindole moiety

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-12-6-3-7-13(19)15(12)20-14(22)8-9-21-16(23)10-4-1-2-5-11(10)17(21)24/h1-7H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGXRUVPAVRGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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